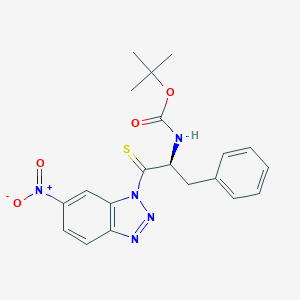

Boc-ThionoPhe-1-(6-nitro)benzotriazolide

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Boc-ThionoPhe-1-(6-nitro)benzotriazolide involves several steps, typically starting with the protection of the amino group of phenylalanine using a Boc (tert-butoxycarbonyl) groupThe reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired transformations

Analyse Chemischer Reaktionen

Boc-ThionoPhe-1-(6-nitro)benzotriazolide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The benzotriazolide moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Boc-ThionoPhe-1-(6-nitro)benzotriazolide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers use it to study protein interactions and enzyme mechanisms.

Medicine: It serves as a model compound for developing new pharmaceuticals.

Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Boc-ThionoPhe-1-(6-nitro)benzotriazolide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include the modulation of protein-protein interactions and the alteration of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Boc-ThionoPhe-1-(6-nitro)benzotriazolide can be compared with other similar compounds, such as:

Boc-ThionoPhe-1-(4-nitro)benzotriazolide: Similar structure but with a nitro group at the 4-position.

Boc-ThionoPhe-1-(6-chloro)benzotriazolide: Contains a chloro group instead of a nitro group.

Boc-ThionoPhe-1-(6-methyl)benzotriazolide: Features a methyl group at the 6-position. These compounds share similar synthetic routes and chemical properties but differ in their specific reactivity and applications.

Biologische Aktivität

Boc-ThionoPhe-1-(6-nitro)benzotriazolide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a Boc-protected thioester group , a benzyl group , and a nitro-substituted benzotriazole moiety . Its molecular formula is represented as , with a molecular weight of 457.5 g/mol. The presence of the nitro group at the 6-position of the benzotriazole enhances its reactivity and potential biological interactions.

The compound acts primarily through its reactivity as a thioester and benzotriazole derivative. It can form covalent bonds with nucleophiles, which may lead to modifications in enzyme activity and protein interactions. The nitro group can also undergo reduction, potentially forming amino derivatives that may possess different biological activities.

Antimicrobial Activity

Research has indicated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to Boc-ThionoPhe have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 12.5 μg/mL against MRSA strains .

Antiparasitic Effects

In studies focusing on antiparasitic activity, derivatives of benzotriazole have demonstrated dose-dependent inhibitory effects on the growth of Trypanosoma cruzi, the causative agent of Chagas disease. For example, N-benzenesulfonylbenzotriazole derivatives showed a 50% reduction in epimastigote forms at concentrations of 25 μg/mL after 72 hours .

Antitumor Potential

The structural characteristics of this compound suggest potential antitumor activity, as many benzotriazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including interference with tubulin polymerization and induction of apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Research Insights

Recent studies have focused on the structure-activity relationships (SAR) of benzotriazole derivatives, revealing that modifications to the benzotriazole ring can significantly influence their biological efficacy. For instance, the introduction of electron-withdrawing groups such as -NO2 has been shown to enhance antifungal potency against Candida species .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S/c1-20(2,3)29-19(26)21-16(11-13-7-5-4-6-8-13)18(30)24-17-12-14(25(27)28)9-10-15(17)22-23-24/h4-10,12,16H,11H2,1-3H3,(H,21,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETHVWLHXKQIRS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444572 | |

| Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-87-9 | |

| Record name | Boc-ThionoPhe-1-(6-nitro)benzotriazolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.